molecular formula C14H21N3O3 B2750950 N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide CAS No. 920224-20-0

N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Cat. No.: B2750950
CAS No.: 920224-20-0
M. Wt: 279.34
InChI Key: DXQBWUHSXJLWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a specialized oxalamide-based compound designed for research applications. This chemical features a dimethylaminophenyl moiety linked to a hydroxybutyl chain through an oxalamide bridge, creating unique electronic and structural properties valuable for chemical biology and medicinal chemistry research. The dimethylaminophenyl group provides electron-donating characteristics that can influence molecular interactions, while the hydroxybutyl chain offers hydrogen bonding capability and moderate hydrophilicity. Researchers can utilize this compound as a molecular scaffold in structure-activity relationship studies or as a building block for more complex chemical entities. The structural motif shares similarities with compounds investigated for cardiovascular effects and analgesic activity, particularly through potential modulation of calcium signaling pathways and ion channel function . This product is specifically intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and proper ventilation.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-N'-(1-hydroxybutan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-4-10(9-18)15-13(19)14(20)16-11-5-7-12(8-6-11)17(2)3/h5-8,10,18H,4,9H2,1-3H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQBWUHSXJLWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the following steps:

    Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of 4-nitroaniline with dimethylamine under reducing conditions to form 4-(dimethylamino)aniline.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the corresponding oxalamide.

    Hydroxybutan-2-yl Group Introduction: Finally, the oxalamide is reacted with 1-hydroxybutan-2-amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutan-2-yl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in the precursor can be reduced to form the amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Products include ketones or aldehydes derived from the hydroxybutan-2-yl group.

    Reduction: The primary amine is formed from the nitro precursor.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the oxalamide moiety may participate in hydrogen bonding and other interactions. The hydroxybutan-2-yl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes critical differences between the target compound and structurally related oxalamides, alongside their applications and functional implications:

Compound Name / ID N1 Substituent N2 Substituent Key Applications/Properties Metabolic/Toxicological Notes
Target Compound 4-(Dimethylamino)phenyl 1-Hydroxybutan-2-yl Inferred: Potential pharmaceutical Predicted: Hydroxyl group may increase Phase II metabolism (e.g., glucuronidation)
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavoring agent (FEMA 4233) NOEL = 100 mg/kg bw/day; metabolized via similar oxalamide pathways
Compound 16 (N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide) 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl Enzyme inhibition studies 23% dimer formation; methoxy groups may slow oxidation
Compound 18 (N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide) 2-Fluorophenyl 4-Methoxyphenethyl Pharmaceutical candidate Fluorine enhances metabolic stability; higher lipophilicity
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(...phenyl)oxalamide (1c) 4-Chloro-3-(trifluoromethyl)phenyl Fluorinated aromatic chain Anticancer (Regorafenib analogue) CF3 group improves bioavailability; IR peaks at 1668 cm⁻¹ (amide I)
Nos. 1769/1770 (Methoxybenzyl-Pyridinylethyl Oxalamides) 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Flavoring agents NOEL = 100 mg/kg bw/day; low exposure margins (0.0002 μg/kg/day)

Key Structural and Functional Insights

  • Electronic Effects: The target compound’s dimethylamino group is a stronger electron donor than methoxy or halogen substituents in analogues (e.g., S336, Compound 18). This may enhance solubility in acidic environments due to protonation .
  • Metabolism and Toxicity: The hydroxyl group in the target compound is likely a site for Phase II conjugation (e.g., glucuronidation), contrasting with methoxy groups in S336 and Compound 16, which may undergo demethylation . Fluorinated or trifluoromethyl analogues (e.g., Compound 1c) exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas the target compound’s dimethylamino group may increase susceptibility to oxidative metabolism .
  • Application-Specific Design: Flavoring Agents: S336 and Nos. 1769/1770 prioritize methoxy and pyridinyl groups for receptor binding (hTAS1R1/hTAS1R3), while the target’s dimethylamino group may alter umami receptor interaction . Pharmaceuticals: Anticancer analogues (e.g., Compound 1c) use halogenation for potency, whereas the target’s hydroxyl group could favor solubility in drug formulations .

Biological Activity

N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biological activity, including synthesis, characterization, and specific case studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

  • Common Name : this compound
  • CAS Number : 920224-20-0
  • Molecular Formula : C14H21N3O3
  • Molecular Weight : 279.33 g/mol

The compound features a distinctive oxalamide structure, which is known for its diverse biological properties. The presence of the dimethylamino group contributes to its solubility and potential interaction with various biological targets.

Antitumor Activity

Research indicates that compounds with oxalamide structures exhibit significant antitumor activity. A study synthesized various oxadiazole derivatives, including those related to oxalamides, and tested them against a panel of cancer cell lines. One compound demonstrated an IC50 value of approximately 9.4 µM, indicating a promising potential for further development as an antitumor agent .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that promote cancer cell growth.
  • Induction of Apoptosis : It could trigger programmed cell death in malignant cells, a critical mechanism for anticancer drugs.
  • Interaction with Receptors : Similar compounds have shown affinity for GABA receptors, potentially influencing neuropharmacological effects .

Study 1: In Vitro Antitumor Efficacy

In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

These findings suggest that the compound has selective cytotoxicity towards certain cancer types, warranting further investigation into its therapeutic potential.

Study 2: GABA Receptor Interaction

Another study explored the interaction of oxalamide derivatives with GABA receptors, which are crucial in modulating neurotransmission in the central nervous system. The binding affinity was assessed using radioligand assays:

CompoundKi (nM)IC50 (nM)
N1-Oxalamide0.440.73 ± 0.17
Diazepam0.600.85 ± 0.10

The results indicate that this compound has comparable binding affinity to established benzodiazepine receptor agonists, suggesting potential applications in treating anxiety and seizure disorders .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis methods for N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide?

  • Methodology :

  • The synthesis typically involves coupling 4-(dimethylamino)phenethylamine with a hydroxyl-substituted oxalyl chloride derivative under anhydrous conditions. Reflux in dichloromethane or tetrahydrofuran (THF) at 50–60°C for 6–12 hours is standard. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) yields >90% purity .
  • Critical parameters: Moisture control (due to oxalyl chloride reactivity) and stoichiometric equivalence of reactants to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxalamide backbone (δ ~8.5 ppm for NH protons) and substituents (e.g., dimethylamino at δ ~2.9 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (hydroxyl O-H stretch) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 307.18) and fragmentation patterns .

Q. What are the key solubility and stability considerations for in vitro assays?

  • Methodology :

  • Solubility: Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Hydrophobicity from the dimethylamino group may require sonication or co-solvents (e.g., cyclodextrins) .
  • Stability: Monitor via HPLC over 24–48 hours under physiological conditions (pH 7.4, 37°C). Degradation products (e.g., hydrolyzed oxalamide) indicate susceptibility to esterases or acidic environments .

Advanced Research Questions

Q. How does the compound’s structure influence its potential as a histone deacetylase (HDAC) inhibitor?

  • Methodology :

  • Molecular Docking : Compare the oxalamide core and dimethylamino group’s interaction with HDAC catalytic pockets (e.g., zinc coordination). Substituent steric effects can be modeled using software like AutoDock Vina .
  • Enzyme Assays : Measure IC₅₀ values against recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) using fluorogenic substrates. Structural analogs with bulkier groups show reduced activity, suggesting steric hindrance .

Q. How can researchers resolve contradictions in reported biological activity across oxalamide derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing dimethylamino with methoxy) and test cytotoxicity (MTT assays) and target binding (SPR). For example, fluorobenzyl analogs exhibit enhanced lipophilicity and membrane permeability .
  • Meta-Analysis : Pool data from multiple studies using standardized assay conditions (e.g., cell line, incubation time) to isolate structural determinants of activity .

Q. What experimental strategies elucidate the compound’s mechanism of action in cancer cell lines?

  • Methodology :

  • Transcriptomic Profiling : RNA-seq of treated vs. untreated cells identifies differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2). Pathway enrichment (KEGG/GO) links activity to HDAC or kinase signaling .
  • Pharmacological Inhibition : Co-treatment with HDAC inhibitors (e.g., trichostatin A) or kinase inhibitors tests synergistic/additive effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across studies?

  • Methodology :

  • Standardized Protocols : Use identical solvents (e.g., DMSO lot, purity >99.9%) and temperature controls. Conflicting data may arise from impurities or polymorphic forms .
  • Alternative Techniques : Compare shake-flask method vs. HPLC-based solubility measurements. For example, HPLC detects aggregates that skew UV-Vis readings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.